molecular formula C18H20O2 B1381810 4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1451206-48-6

4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1381810
CAS No.: 1451206-48-6
M. Wt: 268.3 g/mol
InChI Key: PIALFCZHTBMPDA-UHFFFAOYSA-N
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Description

4’-Butyl-3-methyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a butyl group at the 4’ position, a methyl group at the 3 position, and a carboxylic acid group at the 4 position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Butyl-3-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of Substituents: The butyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions. For example, butyl chloride and methyl chloride can be used as alkylating agents in the presence of a Lewis acid catalyst like aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the biphenyl derivative reacts with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of 4’-Butyl-3-methyl-[1,1’-biphenyl]-4-carboxylic acid may involve large-scale batch or continuous processes. The key steps include:

    Catalytic Coupling: Using a palladium-catalyzed Suzuki coupling reaction to form the biphenyl core.

    Alkylation: Employing Friedel-Crafts alkylation to introduce the butyl and methyl groups.

    Carboxylation: Utilizing a carboxylation reaction to introduce the carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions

4’-Butyl-3-methyl-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups.

Scientific Research Applications

4’-Butyl-3-methyl-[1,1’-biphenyl]-4-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Butyl-3-methyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity. The biphenyl core provides stability and rigidity, allowing the compound to interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    4’-Butyl-[1,1’-biphenyl]-4-carboxylic acid: Lacks the methyl group at the 3 position.

    3-Methyl-[1,1’-biphenyl]-4-carboxylic acid: Lacks the butyl group at the 4’ position.

    4’-Butyl-3-methyl-[1,1’-biphenyl]: Lacks the carboxylic acid group.

Uniqueness

4’-Butyl-3-methyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and physical properties

Properties

IUPAC Name

4-(4-butylphenyl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-3-4-5-14-6-8-15(9-7-14)16-10-11-17(18(19)20)13(2)12-16/h6-12H,3-5H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIALFCZHTBMPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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